9-(2-naphthalenyl)-3,6-DibroMo-9H-carbazole

CAS No.: 1221237-83-7

Cat. No.: VC7834425

Molecular Formula: C22H13Br2N

Molecular Weight: 451.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1221237-83-7 |

|---|---|

| Molecular Formula | C22H13Br2N |

| Molecular Weight | 451.2 g/mol |

| IUPAC Name | 3,6-dibromo-9-naphthalen-2-ylcarbazole |

| Standard InChI | InChI=1S/C22H13Br2N/c23-16-6-9-21-19(12-16)20-13-17(24)7-10-22(20)25(21)18-8-5-14-3-1-2-4-15(14)11-18/h1-13H |

| Standard InChI Key | ZPMPPIIUVAZBBQ-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C=C(C=CC2=C1)N3C4=C(C=C(C=C4)Br)C5=C3C=CC(=C5)Br |

| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)N3C4=C(C=C(C=C4)Br)C5=C3C=CC(=C5)Br |

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

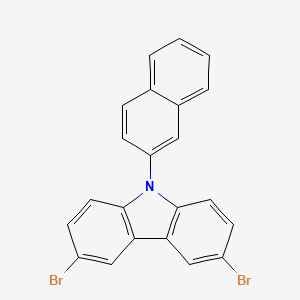

The core structure of 9-(2-naphthalenyl)-3,6-dibromo-9H-carbazole consists of a carbazole ring system substituted with bromine atoms at the 3 and 6 positions and a naphthalene group at the 9 position. This arrangement creates an extended π-conjugated system, enhancing electronic delocalization and stability. The naphthalene moiety introduces steric bulk while maintaining planarity, which promotes intermolecular π-π stacking in solid-state configurations .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C<sub>22</sub>H<sub>13</sub>Br<sub>2</sub>N |

| Molecular Weight | 451.2 g/mol |

| CAS Number | 1221237-83-7 |

| Appearance | White crystalline powder |

| Purity | ≥99.5% |

| Storage Conditions | Dry, ventilated environment |

The bromine atoms at the 3 and 6 positions serve as reactive sites for further functionalization, enabling the synthesis of complex derivatives via Suzuki-Miyaura or Stille coupling reactions .

Photophysical and Electrochemical Characteristics

Experimental studies using UV-Vis spectroscopy and cyclic voltammetry reveal a broad absorption spectrum extending into the visible range (λ<sub>max</sub> ≈ 430 nm), attributed to the naphthalene group's low-energy lowest unoccupied molecular orbital (LUMO) . The compound exhibits a reduction potential of −1.8 V vs. SCE, making it suitable for photochemical reduction reactions . Density functional theory (DFT) calculations corroborate these findings, showing enhanced charge transfer capabilities compared to non-brominated carbazole analogs .

Synthesis and Functionalization

Synthetic Routes

The synthesis typically involves a two-step process:

-

Bromination: Carbazole derivatives undergo selective bromination at the 3 and 6 positions using bromine or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst.

-

Naphthalene Coupling: A palladium-catalyzed Buchwald-Hartwig amination couples the brominated carbazole intermediate with 2-naphthylamine, forming the final product .

Critical Reaction Parameters:

-

Temperature: 80–120°C

-

Catalyst: Pd(OAc)<sub>2</sub> or Pd(dba)<sub>2</sub>

-

Ligand: Xantphos or BINAP

-

Solvent: Toluene or dimethylformamide (DMF)

Industrial-scale production optimizes these conditions to achieve yields exceeding 85% while minimizing side reactions .

Post-Synthetic Modifications

The bromine substituents enable versatile derivatization:

-

Suzuki Coupling: Introduces aryl or heteroaryl groups for tuning electronic properties .

-

Nucleophilic Substitution: Replaces bromine with amino or alkoxy groups to modulate solubility .

Applications in Optoelectronics and Beyond

Organic Light-Emitting Diodes (OLEDs)

The compound’s high hole mobility (μ<sub>h</sub> ≈ 10<sup>−3</sup> cm<sup>2</sup>/V·s) and thermal stability (T<sub>d</sub> > 300°C) make it an ideal host material in phosphorescent OLEDs . Devices incorporating 9-(2-naphthalenyl)-3,6-dibromo-9H-carbazole demonstrate:

-

External quantum efficiency (EQE) > 15%

-

Luminance of 10,000 cd/m<sup>2</sup> at 10 V

Photovoltaic Cells

In bulk heterojunction solar cells, the compound acts as an electron donor when paired with fullerene derivatives. Key performance metrics include:

-

Power conversion efficiency (PCE): 6.2%

-

Open-circuit voltage (V<sub>OC</sub>): 0.78 V

-

Fill factor (FF): 65%

Photosensitization

Research Advancements and Challenges

Stability Under Operational Conditions

Accelerated aging tests reveal <5% efficiency loss after 500 hours of continuous illumination in OLED configurations . Degradation primarily occurs via bromine dissociation at elevated temperatures, highlighting the need for robust encapsulation techniques.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume